molecular formula C6H5Se B1242743 Benzeneselenol CAS No. 645-96-5

Benzeneselenol

Cat. No.: B1242743
CAS No.: 645-96-5
M. Wt: 156.07 g/mol
InChI Key: YWBHROUQJYHSOR-UHFFFAOYSA-N
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Description

Benzeneselenol is an aryl selenol. Diphenyl diselenide-promoted radical addition of this compound to inactivated acetylenes upon irradiation through Pyrex with a tungsten lamp has been reported. Catalysis of stannane-mediated radical chain reactions by this compound, generated in situ by reduction of diphenyl diselenide with tributyltin hydride, has been reported.

Scientific Research Applications

Synthesis and Catalysis

  • Benzeneselenol, generated in situ from diphenyl diselenide, catalyzes the radical addition of aryl iodides to benzene, leading to the synthesis of aryl cyclohexadienes and their further transformation into compounds like tetrahydrocarbazoles and tetrahydrodibenzofurans (Crich & Sannigrahi, 2002).
  • It also catalyzes the addition of phenolic iodides to benzene, forming cyclohexadienes, which can be converted into cyclohexene diols and dideoxymucoinositols (Crich, Grant, & Wink, 2006).

Physical Chemistry

  • The homolytic Se−H bond energy of this compound, an efficient radical trap, was determined to be 76−80 kcal/mol. The study also measured the adiabatic ionization energy and the acidity of the this compound radical cation, providing insights into its chemical behavior (Leeck, Li, Chyall, & Kenttämaa, 1996).

Anticancer Applications

  • This compound-modified gold nanoclusters have shown significant anticancer activity, inducing autophagy and disassembly of F-actin in cancer cells, demonstrating potential as antineoplastic drugs with high biosafety (Wang, Zheng, & Jiang, 2020).

Chemical Synthesis

Surface Chemistry

  • This compound forms self-assembled monolayers on gold surfaces, studied using scanning tunneling microscopy, revealing the molecular orientation and adlayer structures, which have implications for surface engineering (Azzam, Zharnikov, Rohwerde, & Bashir, 2018).

Mechanism of Action

Target of Action

Benzeneselenol, also known as Phenylselenol, is an organoselenium compound It’s known to be a reagent in organic synthesis , implying that it interacts with various molecules depending on the specific reaction context.

Mode of Action

The mode of action of this compound involves its interaction with other molecules in a chemical reaction. For instance, in the addition reaction mechanism of this compound to ethynylbenzene, the benzeneseleno radical adds to ethynylbenzene . This reaction is used as a model for the addition polymerization of 1,4-benzenediselenol to 1,4-diethynylbenzene .

Biochemical Pathways

It’s known that organoselenium compounds, including this compound, are prevalent in pharmaceutical libraries , suggesting they may interact with various biochemical pathways depending on the specific context.

Pharmacokinetics

Its physical and chemical properties, such as its boiling point and solubility in most organic solvents , may influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific reaction context. For example, in the addition reaction with ethynylbenzene, the result is the formation of an adduct of the anti-Markownikoff’s structure .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - dusts and mists, and specific target organ toxicity - (repeated exposure). The target organs are the liver .

Biochemical Analysis

Biochemical Properties

Benzeneselenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions is with thioredoxin reductase, an enzyme involved in cellular redox homeostasis. This compound can inhibit thioredoxin reductase, leading to alterations in the redox state of the cell. Additionally, this compound interacts with glutathione peroxidase, another enzyme crucial for protecting cells from oxidative damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce oxidative stress in cells, leading to the activation of stress-responsive signaling pathways such as the MAPK pathway. This compound also affects gene expression by altering the transcriptional activity of genes involved in antioxidant defense and apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme inhibition. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, its interaction with thioredoxin reductase results in the inhibition of the enzyme’s activity, thereby disrupting the cellular redox balance. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is known to be easily oxidized by air, leading to the formation of diphenyl diselenide. This degradation product can further influence cellular function. Long-term studies have shown that this compound can cause sustained oxidative stress and cellular damage, highlighting the importance of its stability in experimental settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial antioxidant properties by enhancing the activity of antioxidant enzymes. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity and neurotoxicity. These threshold effects are crucial for determining the safe and effective use of this compound in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to selenium metabolism. It interacts with enzymes such as glutathione peroxidase and thioredoxin reductase, influencing the metabolic flux and levels of metabolites. The compound’s metabolism also involves its conversion to diphenyl diselenide, which can further participate in redox reactions within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound’s subcellular localization is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it can interact with key enzymes and proteins involved in redox regulation. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Properties

InChI

InChI=1S/C6H5Se/c7-6-4-2-1-3-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWBHROUQJYHSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Se]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275709
Record name Benzeneselenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

645-96-5
Record name Benzeneselenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneselenol
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzeneselenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30275709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenylselenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.417
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of benzeneselenol?

A1: this compound has the molecular formula C6H6Se and a molecular weight of 157.06 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound. [17893-46-8] IR [, ], 1H NMR [, ], and 13C NMR [] spectra have been reported for this compound.

Q3: What is the pKa of this compound?

A3: The pKa of this compound has been calculated to be 3.75 (at 25°C), indicating its acidic nature. []

Q4: How does this compound react with α,β-unsaturated carbonyl compounds?

A4: In the presence of oxygen, this compound participates in a unique reduction reaction with α,β-unsaturated carbonyl compounds. This oxygen-induced reduction targets the carbon-carbon double bond, yielding the corresponding saturated compounds. The proposed mechanism suggests a radical chain pathway initiated by oxygen, involving an SH2 reaction between a phenylseleno radical and a 1,2-adduct of this compound with the carbonyl group. []

Q5: Can this compound be used for hydrostannylation reactions?

A5: Yes, this compound can act as a polarity-reversal catalyst in hydrostannylation reactions, significantly enhancing the yield when electron-rich olefins are involved. For instance, adding diphenyl diselenide (which generates this compound in situ) to a reaction of α-{[(tert-butyl)dimethylsilyl]oxy}styrene with triphenylstannane drastically improves the yield of {2-{[(tert-butyl)dimethylsilyl]oxy}-2-phenylethyl}triphenylstannane. This catalytic activity is attributed to the accelerated H-atom transfer facilitated by this compound. []

Q6: Can this compound be used in peptide identification?

A7: Yes, this compound plays a crucial role in a cysteine-selective peptide identification strategy. A tagging method utilizes N-(phenylseleno)phthalimide (NPSP) to introduce a cleavable S-Se bond into peptides. Upon 266 nm ultraviolet photodissociation (UVPD), this bond selectively breaks, releasing a characteristic this compound moiety. This strategy facilitates the identification of cysteine-containing peptides within complex mixtures. []

Q7: Have computational methods been used to study this compound?

A8: Yes, computational chemistry has been extensively employed to investigate the properties of this compound and its derivatives. Density functional theory (DFT) calculations have been particularly useful in exploring the energetics of radical adduct formation, [] bond dissociation enthalpies, [, , ] and substituent effects on reactivity. [, ]

Q8: How do substituents impact the reactivity of this compound derivatives?

A9: Substituents significantly influence the reactivity of this compound derivatives, impacting their antioxidant activities and reaction rates. Electron-withdrawing groups generally enhance reactivity towards radical species. Studies on para-substituted benzeneselenols show a correlation between Hammett constants and Se-H bond dissociation enthalpies, with electron-withdrawing groups leading to weaker Se-H bonds. [] This trend is also observed in the rate of hydrogen atom abstraction by substituted phenyl radicals, where electron-withdrawing groups increase the reaction rate. []

Q9: Are there QSAR models for this compound derivatives?

A10: While specific QSAR models for this compound derivatives are not extensively reported in the provided research, the observed correlations between Hammett constants and reactivity parameters (like bond dissociation enthalpies and reaction rates) [, ] suggest the potential for developing such models. These models could prove valuable for predicting the activity and properties of novel this compound derivatives.

Q10: What are the safety considerations for handling this compound?

A11: this compound should always be handled with caution in a well-ventilated area (fume hood) due to the potential toxicity of organoselenium compounds. [, , ] While pure this compound has a less pungent odor, it can degrade over time, forming diphenyl diselenide, which has a stronger, unpleasant smell. [] Proper storage under inert atmosphere and low temperatures is crucial to prevent oxidation and degradation.

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